molecular formula C12H17NS B8784178 ethyl N-phenylbutanimidothioate CAS No. 19255-90-4

ethyl N-phenylbutanimidothioate

Cat. No.: B8784178
CAS No.: 19255-90-4
M. Wt: 207.34 g/mol
InChI Key: UWUDNZHWOOEBGE-UHFFFAOYSA-N
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Description

Its structure comprises an ethyl ester group, a phenyl substituent attached to the nitrogen atom, and a butanimidothioate moiety. Imidothioates are often intermediates in organic synthesis or bioactive molecules, with sulfur-containing groups influencing reactivity and biological activity.

Properties

CAS No.

19255-90-4

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

ethyl N-phenylbutanimidothioate

InChI

InChI=1S/C12H17NS/c1-3-8-12(14-4-2)13-11-9-6-5-7-10-11/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

UWUDNZHWOOEBGE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NC1=CC=CC=C1)SCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl N-phenylbutanimidothioate shares structural and functional similarities with several organophosphorus and thioamide compounds. Below is a comparative analysis based on functional groups, applications, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Structure Type Key Features
This compound Imidothioate ester, phenyl, ethyl Imidothioate Combines ester and thioamide-like groups; potential hydrolytic instability.
O-ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN) Phosphonothioate, nitroaryl, ethyl Phosphorothioate Acetylcholinesterase inhibitor; used as an insecticide.
N,N-dimethyl-4-phenylbutanethioamide Thioamide, phenyl, dimethyl Thioamide Higher stability due to thioamide group; limited pesticidal data.

Reactivity and Stability

  • This compound : The imidothioate ester group may undergo hydrolysis under acidic or alkaline conditions, releasing ethanethiol. This reactivity contrasts with phosphorothioates (e.g., EPN), which degrade into neurotoxic oxon metabolites .
  • N,N-dimethyl-4-phenylbutanethioamide : The thioamide group confers greater resistance to hydrolysis compared to imidothioate esters, suggesting longer environmental persistence .

Research Findings and Limitations

  • Phosphorothioates vs. Imidothioates : Phosphorothioates (e.g., EPN, butamifos) are well-documented as pesticides, whereas imidothioates like this compound lack extensive studies. The absence of a phosphate group in the latter may reduce neurotoxic effects .
  • Thioamide Stability : N,N-dimethyl-4-phenylbutanethioamide’s stability highlights the trade-off between hydrolytic resistance and bioactivity, suggesting imidothioates may be more reactive but less persistent .

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